(Z)-3-butylidene-7-hydroxyphthalide

Übersicht

Beschreibung

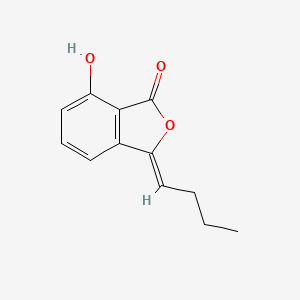

(Z)-3-butylidene-7-hydroxyphthalide is an organic compound characterized by its unique structure, which includes a butylidene group and a hydroxyphthalide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-butylidene-7-hydroxyphthalide typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-hydroxyphthalide with butylidene derivatives in the presence of a suitable catalyst. The reaction conditions often require a specific temperature range and solvent to ensure the desired (Z)-configuration is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control of reaction parameters to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Structural Characteristics Influencing Reactivity

The compound features:

-

A γ-lactone ring (1(3H)-isobenzofuranone) fused to a benzene ring

-

Hydroxyl group at C-7

These structural elements govern its participation in hydroxylation, cycloaddition, and glycosylation reactions.

Hydroxylation and Microbial Biotransformation

This compound undergoes fungal-mediated hydroxylation at C-3 to form 3-butyl-3-hydroxyphthalide (2 ) . Key findings:

-

Catalyzed by Aspergillus candidus AM 386 and Cunninghamella indicum AM 158

-

Confirmed via ¹H/¹³C NMR : New hydroxyl signal at δ = 3.70–4.50 ppm and C-3 shift to δ = 107.9 ppm

Table 1: NMR Data for 3-Butyl-3-hydroxyphthalide

| Position | δ<sub>H</sub> (ppm) | δ<sub>C</sub> (ppm) | HMBC Correlations |

|---|---|---|---|

| C-3 | - | 107.9 | H-4, H-8 |

| H-5 | 7.56–7.81 | 123.4 | C-7, C-13 |

| H-7 | - | 156.5 | H-5, H-6 |

Photochemical Dimerization

Under UV light or sunlight, the compound undergoes [4+2] cycloaddition via its conjugated diene system to form dimers :

-

Example : Cross-conjugated 6,7-alkene reacts with tetrasubstituted alkenes

-

Major products include diligustilide derivatives with anti-inflammatory activity

Glycosylation

This compound participates in O-glucopyranosylation at C-7 hydroxyl:

-

Forms ligusticumside G (C<sub>23</sub>H<sub>36</sub>O<sub>12</sub>)

-

Confirmed via HRESIMS ([M − H]⁻ at m/z 503.2148) and <sup>13</sup>C NMR (δ = 103.4 ppm for anomeric carbon)

Artifact Formation Under Alkaline Conditions

Prolonged exposure to basic conditions (e.g., KOH/MeOH) induces lactone ring opening and subsequent re-esterification :

Stability and Degradation Pathways

-

Thermal Instability : Decomposes above 60°C, forming E/Z isomerization byproducts

-

pH Sensitivity : Rapid degradation in strongly acidic (pH < 3) or alkaline (pH > 9) media

Comparative Reactivity with Analogues

| Reaction Type | This compound | 3-n-Butylidenephthalide |

|---|---|---|

| Hydroxylation Rate | Moderate (t<sub>1/2</sub> = 8 h) | Fast (t<sub>1/2</sub> = 2 h) |

| Dimerization Yield | 22–35% | 45–60% |

| Log P (ALOGPS 2.1) | 2.397 | −3.094 |

Key Research Findings

-

Antifungal Activity : Hydroxylation at C-3 reduces fungistatic potency compared to non-hydroxylated analogues (IC<sub>50</sub> > 200 μM vs. 85 μM) .

-

Biosynthetic Relevance : Serves as a precursor for >10 dimeric phthalides in Ligusticum chuanxiong .

-

Artifact Identification : Alkaline hydrolysis products are distinguishable via <sup>13</sup>C NMR absence of δ = 107.9 ppm signal .

This compound's reactivity profile underscores its role as a versatile intermediate in synthetic and natural product chemistry .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that (Z)-3-butylidene-7-hydroxyphthalide exhibits cytotoxic effects against various cancer cell lines. A study highlighted its effectiveness against breast cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis . The mechanism of action appears to involve the modulation of cell signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has shown promising antimicrobial activity. A study focused on its fungistatic properties, revealing that it can inhibit the growth of certain fungi, making it a potential candidate for developing antifungal agents . The structure-activity relationship suggests that the presence of the hydroxyl group enhances its binding affinity to fungal enzymes.

Anti-inflammatory Effects

In traditional medicine, phthalides are known for their anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation in various biological models, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

In Vitro Studies

In vitro experiments have confirmed the bioactivity of this compound against multiple cell lines. The results indicate that the compound's efficacy is dose-dependent, with higher concentrations leading to increased cytotoxic effects.

Wirkmechanismus

The mechanism of action of (Z)-3-butylidene-7-hydroxyphthalide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the butylidene moiety may interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

(E)-3-butylidene-7-hydroxyphthalide: The (E)-isomer of the compound, differing in the spatial arrangement of the butylidene group.

7-hydroxyphthalide: A simpler analog lacking the butylidene group.

3-butylidenephthalide: A related compound without the hydroxy group.

Uniqueness: (Z)-3-butylidene-7-hydroxyphthalide is unique due to its specific (Z)-configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications.

Biologische Aktivität

(Z)-3-butylidene-7-hydroxyphthalide is a compound belonging to the class of phthalides, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and traditional medicine. It is structurally characterized by a butylidene group at the 3-position and a hydroxyl group at the 7-position of the phthalide ring.

Antitumor Effects

Research has indicated that this compound exhibits significant antitumor properties. A notable study investigated its effects on glioblastoma multiforme (GBM), a highly aggressive brain tumor. The findings revealed that this compound can inhibit tumor growth both in vitro and in vivo. Specifically, it was shown to induce apoptosis in GBM cells through both p53-dependent and independent pathways, leading to cell cycle arrest at the G0/G1 phase .

Key Findings:

- Cell Proliferation Inhibition: this compound significantly reduced the proliferation of GBM cells in a dose-dependent manner.

- Apoptotic Pathways: The compound triggered apoptosis via increased expression of cyclin kinase inhibitors (CKIs) such as p21 and p27, which are crucial for regulating cell cycle progression.

- In Vivo Efficacy: In animal models, treatment with this compound resulted in reduced tumor volumes and improved survival rates .

The mechanism underlying the biological activity of this compound involves several pathways:

- Cyclooxygenase Inhibition: Similar to other phthalides, it may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are involved in prostaglandin synthesis .

- Cell Cycle Regulation: The compound modulates key regulators of the cell cycle, promoting cell cycle arrest and enhancing apoptotic processes in cancer cells .

Other Biological Activities

In addition to its antitumor effects, this compound has been associated with various other biological activities:

- Anti-inflammatory Properties: It may contribute to reducing inflammation through its action on cyclooxygenase pathways.

- Traditional Medicine Applications: This compound is found in traditional Chinese medicine formulations, where it has been used to treat ailments such as amenorrhea and cardiovascular diseases .

Data Table: Biological Activities of this compound

Case Study 1: Glioblastoma Multiforme Treatment

A comprehensive study evaluated the efficacy of this compound on human GBM cell lines. The results demonstrated that treatment with this compound led to a significant decrease in tumor cell viability and induced apoptosis. The study utilized various assays to measure cell proliferation, apoptosis markers, and cell cycle distribution.

Case Study 2: Traditional Uses

In traditional Chinese medicine, formulations containing this compound have been documented for their therapeutic benefits. Patients treated with herbal remedies containing this compound reported improvements in symptoms related to cardiovascular health and menstrual disorders.

Eigenschaften

IUPAC Name |

(3Z)-3-butylidene-7-hydroxy-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-3-7-10-8-5-4-6-9(13)11(8)12(14)15-10/h4-7,13H,2-3H2,1H3/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFDJKJEYMKLJX-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025422 | |

| Record name | (Z)-3-Butylidene-7-hydroxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93236-67-0 | |

| Record name | Senkyunolide B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93236-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-3-Butylidene-7-hydroxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.